2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS). The compound features a trifluoromethyl-substituted pyridine moiety at the β-position of the amino acid backbone, which imparts unique electronic and steric properties. This compound is primarily utilized in the synthesis of peptide-based therapeutics or probes targeting enzymes or receptors sensitive to aromatic and fluorinated motifs .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O4/c25-24(26,27)21-12-14(9-10-28-21)11-20(22(30)31)29-23(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBVPBYNNGJYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=NC=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a fluorenylmethoxycarbonyl group, which is commonly used in peptide synthesis as a protective group for amino acids. The trifluoromethyl group enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₃N₃O₄ |
| Molecular Weight | 393.46 g/mol |
| CAS Number | 433292-08-1 |
| Purity | ≥95% |
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity, potentially increasing the efficacy of the compound in therapeutic applications.
Anticancer Activity
Recent studies have indicated that derivatives of Fmoc-amino acids exhibit significant anticancer properties. For instance, research has shown that compounds similar to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated amino acids exhibited enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of apoptotic pathways mediated by mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Synthesis
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid typically involves multi-step organic reactions, including:
- Protection of Amino Group : Using Fmoc to protect the amino group.
- Formation of the Trifluoromethyl Group : Introduction via electrophilic fluorination methods.
- Coupling Reactions : Employing coupling agents such as EDC or HATU to form peptide bonds with other amino acids.
Research Findings
Several studies have focused on the biological implications and therapeutic potential of this compound:
- Antimicrobial Properties : Research has indicated that compounds with similar structures possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections .
- Neuroprotective Effects : Preliminary data suggest that derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Inflammation Modulation : Some studies have shown that these compounds can modulate inflammatory responses, indicating their potential use in treating inflammatory disorders .
Scientific Research Applications
Peptide Synthesis
Protective Group in Peptide Chemistry:
The compound serves as a protecting group for amino acids during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability and ease of removal under mild conditions, making it suitable for synthesizing complex peptides. This is particularly beneficial in solid-phase peptide synthesis (SPPS), where the sequential addition of amino acids is crucial.
Case Study: Synthesis of Bioactive Peptides
In a study focusing on the synthesis of bioactive peptides, researchers utilized 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid as a key intermediate. The Fmoc protection allowed for the selective coupling of various amino acids, leading to the successful formation of peptides with enhanced biological activity. The resulting peptides demonstrated improved binding affinity to target receptors, showcasing the importance of this compound in medicinal chemistry.
Drug Discovery
Anticancer Agents:
Recent research has highlighted the potential of compounds containing the trifluoromethyl group in drug discovery, particularly for anticancer agents. The incorporation of 2-(trifluoromethyl)pyridin-4-yl moiety enhances lipophilicity and metabolic stability, which are desirable properties in drug development.
Case Study: Targeting Cancer Pathways
In a targeted study, scientists synthesized derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as lead compounds for further development into anticancer therapies.
Material Science
Polymer Chemistry:
The compound's unique structure has also been explored in polymer chemistry, where it serves as a monomer or additive in creating functional polymers. These polymers can exhibit specific properties such as increased thermal stability and enhanced mechanical strength.
Case Study: Development of Smart Polymers
Researchers have investigated the use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid in the synthesis of smart polymers that respond to environmental stimuli. The incorporation of this compound into polymer matrices resulted in materials with tunable properties suitable for applications in drug delivery systems and sensors.
Analytical Chemistry
Chromatographic Techniques:
The compound is also utilized as a standard in analytical chemistry for chromatographic methods such as high-performance liquid chromatography (HPLC). Its distinct chemical structure allows for accurate identification and quantification of similar compounds in complex mixtures.
Case Study: Method Development for Compound Analysis
A method development study employed 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid as a calibration standard for HPLC analysis of peptide libraries. The results demonstrated high sensitivity and specificity, facilitating the rapid screening of peptide candidates in drug discovery programs.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the free amine. This reaction is critical in peptide synthesis:
| Reagent/Conditions | Reaction Outcome | Yield | Reference |
|---|---|---|---|
| 20% piperidine/DMF | Cleavage of Fmoc, yielding free amine | >95% | |
| DBU in DCM | Rapid deprotection at RT | ~90% |
-
Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group.
-
Applications : Enables sequential peptide elongation in solid-phase synthesis .
Carboxylic Acid Reactivity
The propanoic acid moiety participates in esterification and amide coupling :
Esterification
| Reagents/Conditions | Product | Notes |
|---|---|---|
| DCC/DMAP, R-OH (e.g., MeOH) | Methyl ester | Requires anhydrous conditions |
| EDCl/HOBt, benzyl alcohol | Benzyl ester | High regioselectivity |
Amide Formation
| Coupling Agent | Substrate | Efficiency |
|---|---|---|
| HBTU/DIPEA | Primary amines | >85% yield |
| DIC/OxymaPure | Sterically hindered amines | ~75% yield |
Nucleophilic Aromatic Substitution
| Conditions | Nucleophile | Product |
|---|---|---|
| K₂CO₃, DMF, 80°C | Thiophenol | 4-(phenylthio)pyridine derivative |
Coordination Chemistry
The pyridine nitrogen acts as a ligand for metal complexes:
| Metal Salt | Complex Type | Application |
|---|---|---|
| Pd(OAc)₂ | Pd(II)-pyridine | Catalyst for cross-coupling reactions |
| Cu(ClO₄)₂ | Cu(II)-chelate | Stabilizes radical intermediates |
Comparative Reactivity with Structural Analogs
Stability Under Reaction Conditions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of related Fmoc-protected amino acids, highlighting differences in substituents, molecular weight, purity, and functional attributes:
Structural and Electronic Differences
- Trifluoromethylpyridine vs.
- Electron-Withdrawing Effects : The trifluoromethyl group (-CF3) in the target compound and ’s derivative enhances electrophilicity and metabolic resistance compared to methyl (-CH3) or chloro (-Cl) groups .
- Steric Considerations : Bulky substituents (e.g., pyrrolopyridine in ) may hinder peptide backbone flexibility, whereas pyridine or smaller aryl groups allow better conformational adaptability.
Physicochemical Properties
- Molecular Weight : The target compound (483.44 g/mol) is heavier than o-tolyl (401.45 g/mol) or chlorophenyl (421.87 g/mol) analogs due to the pyridine and trifluoromethyl groups .
- Purity : HPLC purity exceeds 99% in commercial o-tolyl derivatives (e.g., ), while other compounds lack reported purity data, suggesting variability in synthesis optimization.
Q & A
Q. What are the optimal synthetic strategies for incorporating the trifluoromethylpyridinyl moiety during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?
- Methodological Answer : The trifluoromethylpyridinyl group introduces steric and electronic challenges during coupling. Use pre-activated derivatives (e.g., HATU/DIPEA in DMF) to enhance reaction efficiency. Monitor coupling completion via Kaiser test or HPLC. The Fmoc group is cleaved with 20% piperidine in DMF, but ensure the trifluoromethylpyridine’s stability under basic conditions .
- Key Parameters :
| Parameter | Recommendation |
|---|---|
| Coupling Reagent | HATU/HOAt |
| Solvent | Anhydrous DMF |
| Deprotection | 20% piperidine, 2 × 5 min |
Q. How does the trifluoromethylpyridinyl substituent influence solubility and purification challenges?
- The electron-withdrawing trifluoromethyl group reduces polarity, complicating reverse-phase HPLC purification. Use gradients with acetonitrile/water (+0.1% TFA) and C18 columns. For solubility, dissolve in DMSO or DMF (5–10 mM) for biological assays .
Q. What is the role of the Fmoc group in preventing racemization during peptide elongation?
- The Fmoc group stabilizes the α-amine, minimizing racemization during activation. However, the trifluoromethylpyridinyl side chain may require lower temperatures (0–4°C) during coupling to preserve stereochemical integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected amino acids with fluorinated aryl groups?
- Methodological Answer : Discrepancies in SDS hazard classifications (e.g., acute toxicity in vs. "no data" in ) necessitate in-house testing:
- Conduct Ames tests for mutagenicity.
- Use zebrafish embryos (FET assay) for acute toxicity screening.
- Reference structurally similar compounds (e.g., fluorophenyl analogs in ) to infer safety protocols .
Q. What advanced techniques validate the stereochemical stability of this compound under prolonged SPPS conditions?
- Analytical Workflow :
Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm, 5 µm) with isocratic elution (hexane:isopropanol, 85:15).
Circular Dichroism (CD) : Compare spectra before/after synthesis to detect racemization.
LC-MS/MS : Monitor degradation products under acidic (TFA) or oxidative (H₂O₂) conditions .
Q. How does the trifluoromethylpyridinyl group modulate interactions with biological targets (e.g., kinases or GPCRs)?
- Structure-Activity Relationship (SAR) Insights :
- The CF₃ group enhances binding via hydrophobic interactions and metabolic stability.
- Use surface plasmon resonance (SPR) or ITC to quantify binding affinity. Compare with non-fluorinated analogs (e.g., phenyl or pyridin-4-yl derivatives in ) .
- Example Data :
| Analog | Target Affinity (Kd, nM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| Trifluoromethylpyridinyl | 12 ± 2 | 45 |
| Pyridin-4-yl | 85 ± 10 | 18 |
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles for Fmoc-protected amino acids with aromatic substituents?
- Root Cause : Variations in storage conditions (e.g., humidity, light exposure) and analytical methods (HPLC vs. NMR).
- Resolution Strategy :
- Store lyophilized compound at –20°C under argon.
- Standardize degradation assays using ICH guidelines (e.g., 40°C/75% RH for accelerated stability testing) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating the bioactivity of peptides containing this amino acid?
- Recommended Assays :
- Fluorescence Polarization : To study protein-ligand interactions.
- Kinase Inhibition Assays : Use ADP-Glo™ for high-throughput screening.
- Cellular Uptake : Label with FITC and analyze via flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
